3-chloro-5-(fluorosulfonyl)-4-hydroxybenzoic acid
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Overview
Description
3-chloro-5-(fluorosulfonyl)-4-hydroxybenzoic acid is a chemical compound characterized by the presence of chlorine, fluorosulfonyl, and hydroxyl functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-(fluorosulfonyl)-4-hydroxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination of 4-hydroxybenzoic acid, followed by the introduction of the fluorosulfonyl group. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and fluorosulfonylation reagents like fluorosulfonic acid or its derivatives. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-(fluorosulfonyl)-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine or fluorosulfonyl groups, leading to simpler benzoic acid derivatives.
Substitution: The chlorine and fluorosulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of catalysts or under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzoic acid derivatives .
Scientific Research Applications
3-chloro-5-(fluorosulfonyl)-4-hydroxybenzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties .
Mechanism of Action
The mechanism by which 3-chloro-5-(fluorosulfonyl)-4-hydroxybenzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorosulfonyl group is known to form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The chlorine and hydroxyl groups also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-5-methylphenylcarbamate
- 3-chloro-5-fluorophenylboronic acid
- 3-chloro-5-trifluoromethylbenzoic acid
Uniqueness
3-chloro-5-(fluorosulfonyl)-4-hydroxybenzoic acid is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable for specific applications where strong interactions with biological targets are required .
Properties
CAS No. |
2137751-52-9 |
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Molecular Formula |
C7H4ClFO5S |
Molecular Weight |
254.62 g/mol |
IUPAC Name |
3-chloro-5-fluorosulfonyl-4-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4ClFO5S/c8-4-1-3(7(11)12)2-5(6(4)10)15(9,13)14/h1-2,10H,(H,11,12) |
InChI Key |
WQBSUAXEQZBELW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)F)O)Cl)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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